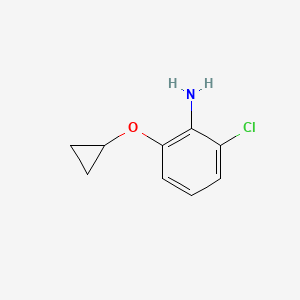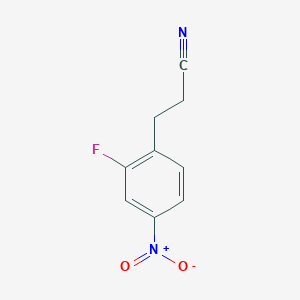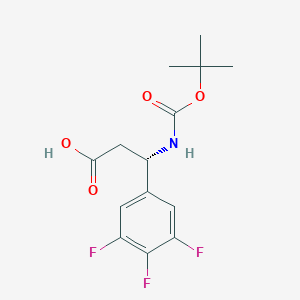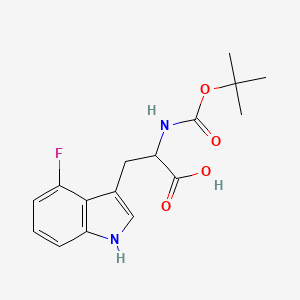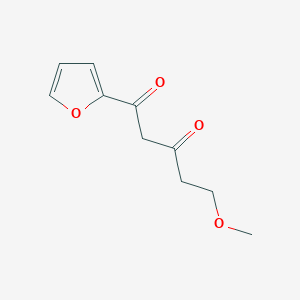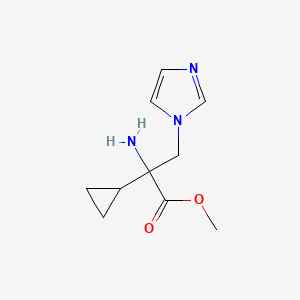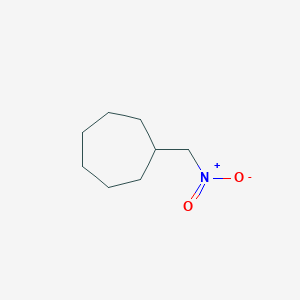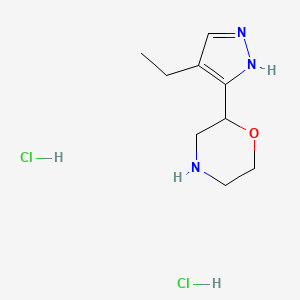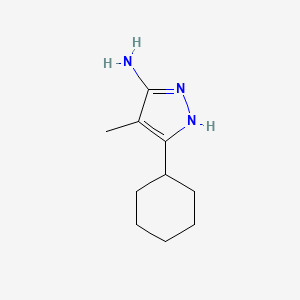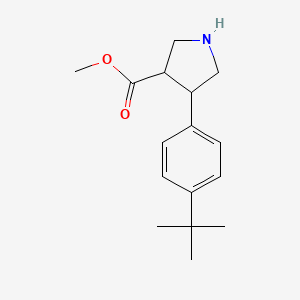
Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs . The presence of the tert-butylphenyl group in the compound adds steric hindrance, which can influence its biological activity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Michael addition reaction, where a carboxylate-substituted enone reacts with nitroalkanes to form pyrrolidine-3-carboxylic acid derivatives . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable production process compared to traditional batch methods . The use of microreactors can enhance reaction rates, improve yields, and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins, leading to improved biological activity . The tert-butylphenyl group can influence the compound’s stability and metabolic profile, potentially reducing metabolic degradation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolizines: These compounds share the pyrrolidine ring but have different substituents, leading to varied biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the 2-position, which can alter its reactivity and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive in certain chemical reactions.
Uniqueness
Methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate is unique due to the presence of the tert-butylphenyl group, which provides steric hindrance and can enhance the compound’s stability and biological activity . This makes it a valuable scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
methyl 4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)12-7-5-11(6-8-12)13-9-17-10-14(13)15(18)19-4/h5-8,13-14,17H,9-10H2,1-4H3 |
Clave InChI |
PQDOMCAJXCXMHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2CNCC2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13623362.png)
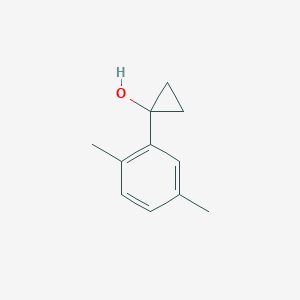
![[3-Methyl-1-(4-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13623367.png)
